Dimethyl 2-benzamidosuccinate

CAS No.: 714222-64-7

Cat. No.: VC3863044

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 714222-64-7 |

|---|---|

| Molecular Formula | C13H15NO5 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | dimethyl 2-benzamidobutanedioate |

| Standard InChI | InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16) |

| Standard InChI Key | JAGPKJXEMSRCQL-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 |

| Canonical SMILES | COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

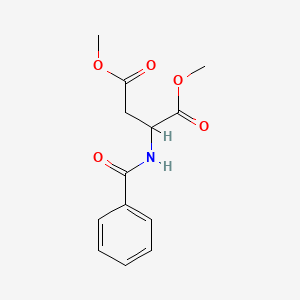

The systematic name for dimethyl 2-benzamidosuccinate is dimethyl (2S)-2-(benzoylamino)butanedioate, reflecting its stereochemical configuration and functional groups . Its molecular formula is C₁₃H₁₅NO₅, with a molecular weight of 265.26 g/mol . The compound’s structure consists of a succinic acid core where one carboxyl group is esterified as a methyl ester, and the adjacent carbon bears a benzamido (-NHCOC₆H₅) substituent (Figure 1).

Table 1: Key Physicochemical Properties

Stereochemical Considerations

The (S)-configuration at the second carbon of the succinate backbone is critical for its biological and catalytic activity. This stereogenicity arises from the presence of the benzamido group, which introduces chirality . Asymmetric synthesis routes, such as those employing organocatalysts like β-isocupreidine, have been explored to access enantiomerically enriched forms of related succinate derivatives .

Synthesis and Manufacturing

Esterification and Amidation Pathways

The synthesis of dimethyl 2-benzamidosuccinate typically involves a multi-step process:

-

Esterification of Succinic Acid: Maleic anhydride is reacted with methanol under acidic conditions to yield dimethyl maleate, as described in the patent CN102070448A . Solid acid catalysts (e.g., sulfonated resins) are preferred to avoid equipment corrosion associated with liquid acids .

-

Hydrogenation: Dimethyl maleate undergoes catalytic hydrogenation to produce dimethyl succinate, utilizing fixed-bed reactors with palladium or nickel catalysts .

-

Benzamidation: The succinate intermediate is then functionalized with benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group at the second carbon .

Key Reaction Conditions:

Physicochemical and Spectroscopic Properties

Acidity and Basicity

The compound’s acidity is influenced by the electron-withdrawing benzamido group. Comparable succinate derivatives, such as meso-1,2-dimethylsuccinic acid, exhibit pKa values of 3.77 and 5.36 , suggesting that the ester and amide functionalities in dimethyl 2-benzamidosuccinate would further lower the acidity of adjacent protons.

Reactivity and Functional Group Transformations

Hydrolysis of Esters

The methyl ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid. For instance, dimethyl succinate hydrolyzes to succinic acid in aqueous HCl .

Amide Bond Reactivity

The benzamido group participates in nucleophilic acyl substitution reactions. Treatment with amines could yield secondary amides, while strong bases may deprotonate the amide nitrogen, enabling alkylation .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzamido-containing compounds are prevalent in drug design due to their bioavailability and hydrogen-bonding capacity. Dimethyl 2-benzamidosuccinate could serve as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) or protease inhibitors .

Asymmetric Catalysis

The chiral center in dimethyl 2-benzamidosuccinate makes it a candidate for synthesizing enantiopure compounds. Similar structures have been used in the organocatalytic synthesis of heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume